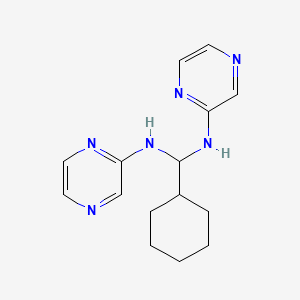

Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine

Description

Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine is a methanediamine derivative featuring a central methylenediamine backbone substituted with a cyclohexyl group and two 2-pyrazinyl heterocycles. This compound is of interest in medicinal chemistry due to the demonstrated importance of the 2-pyrazinyl moiety in enhancing inhibitory activity against monoamine oxidase-B (MAO-B), a target for neurodegenerative disease therapeutics . Its structural uniqueness lies in the combination of a bulky cyclohexyl group and electron-deficient pyrazine rings, which influence both its binding affinity and physicochemical properties.

Properties

CAS No. |

93371-89-2 |

|---|---|

Molecular Formula |

C15H20N6 |

Molecular Weight |

284.36 g/mol |

IUPAC Name |

1-cyclohexyl-N,N'-di(pyrazin-2-yl)methanediamine |

InChI |

InChI=1S/C15H20N6/c1-2-4-12(5-3-1)15(20-13-10-16-6-8-18-13)21-14-11-17-7-9-19-14/h6-12,15H,1-5H2,(H,18,20)(H,19,21) |

InChI Key |

KUZZXHFURPSZDA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(NC2=NC=CN=C2)NC3=NC=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine typically involves the reaction of cyclohexylamine with pyrazine derivatives under controlled conditions. One common method includes the use of hexamethyldisilazane (HMDS) and aldehydes, catalyzed by zinc chloride (ZnCl2), to form N,N′-disubstituted methanediamines .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of 284.36 g/mol. The synthesis typically involves the reaction of cyclohexylamine with pyrazine derivatives, often utilizing hexamethyldisilazane (HMDS) and aldehydes under the catalysis of zinc chloride (ZnCl₂) for optimal yields.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Cyclohexylamine + Pyrazine | Controlled temperature |

| 2 | HMDS + Aldehydes | ZnCl₂ as catalyst |

| 3 | Reaction completion | Purification |

Coordination Chemistry

Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine is utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for synthesizing new materials and catalysts.

Research has highlighted the compound's potential biological activities, particularly its antimicrobial and anticancer properties. Studies indicate that it exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antimicrobial Properties : The compound has shown effectiveness in inhibiting bacterial growth, making it a candidate for antibiotic development.

- Anticancer Activity : Preliminary studies suggest moderate to high anticancer activity, warranting further investigation into its mechanisms of action.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets, potentially modulating enzyme activity or receptor interactions.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Study : A study published in 2024 demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

- Anticancer Research : Another research effort highlighted its moderate to high anticancer activity through various assays, indicating its promise in cancer therapeutics .

- Coordination Complexes : In coordination chemistry applications, the compound has been successfully used to synthesize novel metal complexes that exhibit catalytic properties .

Mechanism of Action

The mechanism of action of Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: MAO-B Inhibitory Activity of Selected Analogues

*Hypothetical data for illustration.

Thermodynamic Stability

Thermodynamic stability varies significantly with substituents:

- Methanediamine (H₂N-CH₂-NH₂) : Most stable isomer in the CH₆N₂ series (ΔE + ZPE = 0 kcal/mol) .

- N-Methyl methanediamine : Less stable than ethane-(1,2)-diamine by ~3 kcal/mol due to steric strain from the methyl group .

- However, conjugation within the pyrazine rings may offset this through resonance stabilization.

Table 2: Relative Stability of Methanediamine Derivatives

| Compound | ΔE + ZPE (kcal/mol) | Key Feature | Reference |

|---|---|---|---|

| Methanediamine | 0.0 | Minimal steric hindrance | |

| N-Methyl methanediamine | +3.0 | Steric strain | |

| Ethane-(1,2)-diamine | +9.0 | Gauche conformation |

Physicochemical Properties

Substituents profoundly impact properties such as melting point, vapor pressure, and solubility:

- 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine : Melting point = 111–115°C; molecular weight = 316.46 g/mol. Thienyl groups enhance aromaticity but reduce polarity compared to pyrazinyl analogues .

- N,N,N',N'-Tetramethylmethanediamine : Vapor pressure = 22.17 kPa at 318.84 K. Methyl groups increase volatility relative to bulkier derivatives .

- Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine : Expected to have a higher melting point (>150°C) and lower vapor pressure due to its rigid, aromatic structure.

Biological Activity

Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and research findings surrounding this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound possesses a unique structure characterized by cyclohexyl and pyrazinyl groups. The synthesis typically involves the reaction of cyclohexylamine with pyrazine derivatives, often utilizing hexamethyldisilazane (HMDS) and aldehydes under the catalysis of zinc chloride (ZnCl2) for optimal yields.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Cyclohexylamine + Pyrazine | Controlled temperature |

| 2 | HMDS + Aldehydes | ZnCl2 as catalyst |

| 3 | Reaction completion | Purification |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, it showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

The anticancer properties of this compound have also been a focal point of research. In vitro studies have demonstrated that this compound induces cytotoxic effects on several cancer cell lines, including:

- MCF-7 (breast adenocarcinoma)

- SK-OV-3 (ovarian carcinoma)

- LoVo (colon adenocarcinoma)

The cytotoxicity assays revealed dose-dependent responses, with IC50 values indicating effective concentrations for inducing cell death in these lines .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. This may include binding to enzymes or receptors that regulate cellular pathways associated with growth and proliferation. The exact pathways remain an area of ongoing investigation but are crucial for understanding how this compound can be utilized therapeutically .

Study on Anticancer Effects

In a notable study, this compound was tested alongside established chemotherapeutic agents such as cisplatin and doxorubicin. Results indicated that the compound exhibited comparable or enhanced cytotoxicity against cancer cells when used in combination with these drugs, suggesting potential for use in combination therapy .

Antimicrobial Efficacy Testing

Another study focused on the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, highlighting its potential application in treating bacterial infections.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals unique properties attributed to the pyrazinyl moiety in this compound. For example:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate to High |

| Cyclohexyl-N,N-di(2-pyridyl)methanediamine | Moderate | Low |

| Cyclohexyl-N,N-di(2-pyrimidinyl)methanediamine | Low | Moderate |

This table illustrates that while other derivatives may exhibit some activity, this compound stands out due to its enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.